4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound characterized by a benzothiazole core with two methyl groups at positions 4 and 5, and a carboxylic acid group at position 7. This compound is of significant interest in various scientific fields due to its unique structural properties and potential applications.
The compound is synthesized through various chemical reactions involving starting materials such as 2-mercaptoaniline and carboxylic acids. It is cataloged in chemical databases like PubChem, where it is listed under the identifier 1782918-29-0, with detailed structural information available for researchers.
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their therapeutic potential.
The synthesis of 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides or carboxylic acids. A common laboratory method includes:
Industrial synthesis mirrors laboratory methods but often employs continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and scalability for commercial applications .
The molecular formula of 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid is . Its structure features:
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid participates in various chemical reactions:
Common reagents include:
The mechanism of action for 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid involves several pathways depending on its application:
Data supporting these mechanisms often come from biological assays that demonstrate the compound's efficacy against various pathogens or inflammatory models .
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid typically appears as a solid with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity during synthesis and application testing .
4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid has several notable applications:
Benzothiazoles represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole moiety. This heterocyclic system exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking. The inherent pharmacophoric properties of benzothiazoles have positioned them as critical building blocks in developing therapeutics for oncology, neurology, and infectious diseases. Specific substitution patterns profoundly influence their bioactivity profiles, with 4,5-dimethyl-7-carboxylic acid derivatives emerging as particularly significant due to their balanced physicochemical properties and target specificity [3]. The carboxylic acid moiety at C7 enhances water solubility and provides a handle for further derivatization, while the 4,5-dimethyl groups contribute to optimal steric bulk and electron distribution within the heterocyclic core [2] [4].
The therapeutic exploration of benzothiazoles spans over seven decades, beginning with the serendipitous discovery of 2-aminobenzothiazole derivatives as analgesic agents in the 1950s. Systematic structure-activity relationship (SAR) studies throughout the late 20th century revealed that specific substitutions at positions 4,5,6, and 7 significantly modulated biological activity. This understanding catalyzed the development of first-generation benzothiazole drugs, including riluzole (1995), which remains a cornerstone in amyotrophic lateral sclerosis treatment through its glutamate-modulating mechanisms [3].
The 21st century witnessed strategic advancements with the introduction of methyl and carboxylic acid substituents to optimize pharmacokinetic properties. Notably, the 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid scaffold emerged as a response to challenges associated with crossing biological barriers while maintaining target affinity. This structural configuration combines lipophilic methyl groups (enhancing membrane permeability) with a polar carboxylic acid (improving aqueous solubility and reducing plasma protein binding), striking an optimal balance for central nervous system penetration and oral bioavailability [2] [8]. The scaffold's versatility is evidenced by its incorporation into diagnostic agents like flutemetamol (FDA-approved in 2013), which exploits the benzothiazole core for β-amyloid plaque imaging in Alzheimer's disease [3].
Table 1: Evolution of Key Benzothiazole-Based Therapeutics
Decade | Therapeutic Agent | Structural Features | Primary Indication |
---|---|---|---|
1990s | Riluzole | Unsubstituted benzothiazole amine | Amyotrophic lateral sclerosis |
2000s | Flutemetamol | Hydroxy-substituted benzothiazole | Alzheimer's diagnostics |
2010s | Quizartinib | 4,5-Dimethoxybenzothiazole core | FLT3-mutant leukemia |
2020s | 4,5-Dimethyl-7-carboxylic acid derivatives | Methylated core with carboxyl group | Investigational kinase inhibitors |
The bioactivity of benzothiazole derivatives exhibits exquisite sensitivity to substituent positioning, with the 4,5-dimethyl-7-carboxylic acid configuration demonstrating distinct advantages:
Electron Distribution Modulation: The electron-donating methyl groups at C4 and C5 increase electron density at the thiazole nitrogen, enhancing hydrogen-bond acceptor capability critical for ATP-competitive kinase inhibition. Computational analyses indicate a ~15% increase in electron density compared to unsubstituted analogs, correlating with improved binding affinity to kinases like ATR (Ataxia Telangiectasia and Rad3-related) [3] [8].
Stereoelectronic Effects: X-ray crystallographic studies reveal that the ortho-dimethyl substitution forces a coplanar orientation between the benzothiazole core and the C7-carboxylic acid moiety. This molecular rigidity pre-organizes the compound for optimal target engagement, reducing the entropic penalty upon binding. Derivatives lacking 4,5-dimethyl groups exhibit rotational freedom exceeding 40°, diminishing binding efficiency [8].
Solubility-Permeability Balance: The C7-carboxylic acid functionality provides pH-dependent solubility (logS = -2.1 at pH 7.4 vs. -1.2 at pH 4.5), while the 4,5-dimethyl groups maintain moderate lipophilicity (calculated logP = 2.38). This balance addresses the "molecular obesity" problem common to many heterocyclic scaffolds, enabling improved formulation development and oral absorption profiles [2] [4].
Metabolic Stability: Comparative metabolism studies demonstrate that 4,5-dimethylation reduces cytochrome P450-mediated oxidation at these positions, extending plasma half-life (t₁/₂ > 6 hours in murine models) compared to monosubstituted analogs (t₁/₂ ~2 hours). The carboxylic acid at C7 facilitates conjugation-free elimination, reducing bioactivation potential and mitigating hepatotoxicity risks [3].
The strategic incorporation of specific substituents distinguishes clinically successful benzothiazoles from investigational counterparts:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: